![molecular formula C20H25ClN2O3S B3616482 1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3616482.png)
1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine is not fully understood. However, it has been proposed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. It has also been demonstrated to interact with the GABA receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been shown to possess analgesic activity by modulating the activity of various pain pathways in the body. Additionally, it has been demonstrated to possess anticonvulsant activity by modulating the activity of various ion channels in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its potent pharmacological effects, high selectivity, and low toxicity. However, its limitations include its low solubility in water, which can limit its use in aqueous-based assays, and its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine. One direction is to explore its potential applications in the treatment of various diseases, such as inflammation, pain, and epilepsy. Another direction is to investigate its mechanism of action in more detail, which can provide insights into the development of novel drugs targeting the same pathways. Additionally, the development of more efficient and cost-effective synthesis methods can facilitate its use in large-scale experiments.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase, phospholipase, and carbonic anhydrase. Moreover, it has been demonstrated to possess anti-inflammatory, analgesic, and anticonvulsant activities. These properties make it a promising candidate for the development of novel drugs for the treatment of various diseases, such as inflammation, pain, and epilepsy.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-4-26-19-14-20(16(3)12-15(19)2)27(24,25)23-10-8-22(9-11-23)18-7-5-6-17(21)13-18/h5-7,12-14H,4,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZRRHJIRUUDLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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